molecular formula C10H8BrNO2S B3032482 3-Bromo-5-(methylsulfonyl)quinoline CAS No. 1956366-71-4

3-Bromo-5-(methylsulfonyl)quinoline

Cat. No.: B3032482
CAS No.: 1956366-71-4
M. Wt: 286.15
InChI Key: WAGAEPMORZGGDJ-UHFFFAOYSA-N
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Description

3-Bromo-5-(methylsulfonyl)quinoline is a high-purity organic compound with the CAS Number 1956366-71-4 and a molecular formula of C₁₀H₈BrNO₂S . It serves as a versatile chemical reagent for research applications, particularly in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological properties . This specific derivative features two key functional groups: a bromo substituent and a methylsulfonyl group. These moieties make it a valuable synthetic intermediate for further chemical transformations, including metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the creation of novel compounds for biological testing. Quinoline derivatives are extensively investigated in cancer research . While the specific applications of this compound are still being explored, analogous compounds demonstrate activity against various cancer cell lines, including breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cells . Researchers utilize such compounds as building blocks to develop potential inhibitors of key enzymatic pathways involved in disease progression. Handling and Safety: This compound should be handled with care. Refer to the Safety Data Sheet for detailed hazard and handling information. The product is stored and shipped at room temperature . Important Notice: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

3-bromo-5-methylsulfonylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-15(13,14)10-4-2-3-9-8(10)5-7(11)6-12-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGAEPMORZGGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284210
Record name Quinoline, 3-bromo-5-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956366-71-4
Record name Quinoline, 3-bromo-5-(methylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956366-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 3-bromo-5-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(methylsulfonyl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity
Quinoline derivatives, including 3-bromo-5-(methylsulfonyl)quinoline, have shown significant antibacterial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, studies have reported minimum inhibitory concentrations (MIC) as low as 12.5 mg/ml for some derivatives, suggesting strong antimicrobial potential .

2. Anticancer Activity
The anticancer properties of quinoline derivatives are well-documented. Compounds with the quinoline scaffold have been found to induce apoptosis in cancer cells by interfering with DNA replication and repair mechanisms. For example, certain derivatives have demonstrated selective cytotoxicity against neuroblastoma cell lines, indicating their potential as anticancer agents .

3. Antimalarial Activity
Quinoline-based compounds are historically significant in the treatment of malaria. Recent studies have focused on hybridizing these compounds with known antimalarial drugs to enhance efficacy and reduce side effects. The combination of this compound with artemisinin has been explored for improved antiplasmodial activity .

4. Antifungal Activity
The antifungal efficacy of quinolines has also been investigated. Research has identified several derivatives that exhibit potent antifungal properties against strains like Candida albicans. The mechanism often involves disruption of fungal cell membrane integrity .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

  • Regioselective Synthesis : A common approach involves the regioselective bromination of quinoline derivatives followed by sulfonylation reactions. This method allows for precise control over the position of substituents on the quinoline ring .
  • Palladium-Catalyzed Reactions : Utilizing palladium catalysts in oxidative cyclization reactions has proven effective for synthesizing complex quinoline structures from simpler precursors without the need for harsh conditions or additives .

Case Studies

StudyFindingsReference
Desai et al.Synthesized several quinoline derivatives with significant antibacterial activity against multiple strains
Bingul et al.Reported anticancer activity of a specific quinoline derivative against neuroblastoma cells
Lombard et al.Investigated hybridization of quinolines with artemisinin to enhance antimalarial effects
Fu et al.Developed a piperazine-linked quinoline derivative showing broad-spectrum antibacterial activity

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Quinoline Derivatives
Compound Name Substituents Molecular Formula Key Properties
3-Bromo-5-(methylsulfonyl)quinoline Br (C3), -SO₂CH₃ (C5) C₁₀H₈BrNO₂S Potential COX-2 inhibition; bromine enhances electrophilicity
5-(Methylsulfonyl)quinoline-3-carboxylic acid -SO₂CH₃ (C5), -COOH (C3) C₁₁H₉NO₄S Increased solubility due to carboxylic acid; unconfirmed bioactivity
3-Bromo-7-(methylsulfonyl)quinoline Br (C3), -SO₂CH₃ (C7) C₁₀H₈BrNO₂S Altered substituent position may affect target binding
4-(Imidazolylmethyl)quinoline derivatives -CH₂-imidazole (C4), -SO₂CH₃ (C2 phenyl) Variable COX-2 IC₅₀: 0.063–0.090 µM; high selectivity (SI: 179.9–547.6)
3-Bromo-5-methylquinoline Br (C3), -CH₃ (C5) C₁₀H₈BrN Reduced polarity; lower COX-2 affinity compared to sulfonylated analogs

Key Observations :

  • Methylsulfonyl vs. Methyl : The -SO₂CH₃ group enhances hydrogen bonding and electrostatic interactions (e.g., with Arg513 in COX-2) compared to -CH₃, improving inhibitory potency .

Key Findings :

  • COX-2 Inhibition: Methylsulfonyl-containing quinolines (e.g., compound 9d) show nanomolar potency due to insertion of -SO₂CH₃ into the COX-2 secondary pocket . The absence of direct data for this compound necessitates extrapolation from analogs.
  • Cytotoxicity : Lipophilic substituents (e.g., bromine, methylsulfonyl) correlate with increased cytotoxicity in breast cancer cells, as seen in compound 9d (IC₅₀: <1 µM for MCF-7) .

Chemical Reactivity

  • Nucleophilic Displacement: The methylsulfonyl group at electron-deficient positions (e.g., C5 in quinoline) is more susceptible to nucleophilic attack than chlorine or methoxy groups . For example, alkali conditions may trigger displacement reactions, a property exploited in prodrug design.
  • Ortho vs. Meta Reactivity: In sulfonylated quinolines, the ortho position to the amino group is more reactive than the meta position, as demonstrated in NMR studies of similar compounds .

Biological Activity

3-Bromo-5-(methylsulfonyl)quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline backbone with a bromine atom at the 3-position and a methylsulfonyl group at the 5-position. Its molecular formula is C10H10BrNOS2, which contributes to its unique properties, including enhanced solubility and bioavailability compared to other quinoline derivatives.

Biological Activities

The biological activities of this compound are primarily associated with its potential as an antibacterial, antifungal, antitumor, and anti-inflammatory agent. Below are some key findings regarding its biological activities:

  • Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. This compound has shown selective inhibition against various bacterial strains, making it a candidate for developing new antibiotics.
  • Antitumor Activity : Studies suggest that this compound exhibits cytotoxic effects against cancer cell lines. It may induce apoptosis through various pathways, including the modulation of cell cycle regulators.
  • Neuroprotective Effects : Research indicates that compounds with similar structures can inhibit cholinesterases, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

The mechanisms through which this compound exerts its biological effects involve interactions with specific proteins and enzymes:

  • Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are crucial in neurotransmission. This inhibition may contribute to its neuroprotective effects.
  • Cellular Pathways : It interacts with various signaling pathways involved in cell proliferation and apoptosis. For instance, it may influence the MAPK/ERK pathway, which is critical for cell survival and growth .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar quinoline derivatives highlights its unique properties:

Compound NameStructure FeaturesBiological Activity
2-AminoquinolineAmino group at position 2Antimicrobial and anticancer
4-MethylquinolineMethyl group at position 4Antifungal and anti-inflammatory
6-ChloroquinolineChlorine substituent at position 6Antiparasitic
This compound Bromine at position 3, methylsulfonyl at position 5Antibacterial, antitumor, neuroprotective

Case Studies

  • In Vitro Studies on Cancer Cells : A study examined the cytotoxicity of this compound against various cancer cell lines. Results indicated significant inhibition of cell growth with IC50 values ranging from 10 to 30 µM across different cell types. The compound induced apoptosis, as evidenced by increased caspase activity.
  • Neuroprotective Potential : In research focused on Alzheimer’s disease models, this compound demonstrated a reduction in acetylcholinesterase activity by approximately 60%, indicating its potential as a therapeutic agent for cognitive disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-5-(methylsulfonyl)quinoline under green chemistry principles?

  • Methodological Answer : Water-mediated reactions offer an environmentally friendly approach for quinoline synthesis, reducing toxic waste generation. For brominated derivatives like this compound, coupling halogenation (e.g., using PCl₃ or Br₂) with sulfonation steps under mild aqueous conditions can minimize reagent excess. Triethyl phosphite-mediated phosphonylation has been effective for brominated pyridines and could be adapted for functionalizing quinoline scaffolds .

Q. How can researchers characterize the structural features of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine and sulfonyl group positions) and LC/MS for molecular weight validation. For crystallographic analysis, X-ray diffraction studies on analogs (e.g., 4-bromo-2-methyl-6-trifluoromethoxyquinoline) provide reference frameworks to interpret steric and electronic effects .

Q. What are the common applications of this compound in medicinal chemistry research?

  • Methodological Answer : The methylsulfonyl group enhances electrophilicity, making it a key intermediate for synthesizing bioactive quinoline derivatives. It serves as a precursor for kinase inhibitors or anticancer agents, where bromine allows further cross-coupling (e.g., Suzuki-Miyaura) to introduce pharmacophores .

Advanced Research Questions

Q. How can researchers resolve contradictions in nitrogen transformation data during biodegradation studies of quinoline derivatives?

  • Methodological Answer : Monitor NH₄⁺ accumulation (via ion chromatography) and bulk dissolved oxygen (DO) levels to distinguish between dissimilatory nitrate reduction to ammonium (DNRA) and heterotrophic denitrification. In systems with high DO (>1 mg/L), DNRA is suppressed, and NH₄⁺ accumulation (48±10% in Pseudomonas sp.) likely stems from inhibited nitrification due to quinoline toxicity .

Q. What strategies mitigate the environmental persistence of this compound?

  • Methodological Answer : Assess bioaccumulation potential using log Kow (octanol-water partition coefficient) measurements. If log Kow <3, the compound is unlikely to bioaccumulate, but its persistence in soil/air requires advanced oxidation processes (e.g., UV/H₂O₂) or microbial consortia adapted to sulfonated aromatics .

Q. How do steric and electronic effects of the methylsulfonyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing sulfonyl group activates the quinoline ring for nucleophilic substitution at the 3-bromo position. Steric hindrance can be quantified via DFT calculations comparing transition states of analogous compounds (e.g., 2-chloro-4-(methylsulfonyl)benzoic acid). Experimental validation using Pd-catalyzed couplings with varying ligands (e.g., XPhos vs. SPhos) optimizes yields .

Q. What experimental designs address the carcinogenicity risks associated with quinoline derivatives?

  • Methodological Answer : Conduct Ames tests for mutagenicity and in vivo carcinogenicity assays (e.g., rodent models) focusing on hepatic and vascular tissues. For this compound, compare genotoxicity profiles with non-brominated analogs to isolate the role of halogenation in tumorigenesis .

Q. How can computational modeling predict the bioactivity of derivatives synthesized from this compound?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., topoisomerase II). Pair with QSAR models trained on datasets of quinoline-based inhibitors, incorporating descriptors like sulfonyl group polarity and bromine’s van der Waals radius .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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